molecular formula C16H18N2O B3198830 3-(aminomethyl)-N-[(4-methylphenyl)methyl]benzamide CAS No. 1016678-14-0

3-(aminomethyl)-N-[(4-methylphenyl)methyl]benzamide

Cat. No. B3198830
CAS RN: 1016678-14-0
M. Wt: 254.33 g/mol
InChI Key: VDIHJQDFPYZJBG-UHFFFAOYSA-N
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Description

“3-(aminomethyl)-N-[(4-methylphenyl)methyl]benzamide” is an organic compound. It is also known as 4-AMINOMETHYL-BENZAMIDE HYDROCHLORIDE .

Scientific Research Applications

Pharmacological Research and Potential Therapeutic Applications

The study of non-fentanyl novel synthetic opioids, including N-substituted benzamides, highlights the exploration of compounds with potential euphoric or analgesic properties. These research efforts aim to understand the pharmacology of substances that could either pose risks as substances of abuse or offer therapeutic benefits under controlled conditions (Sharma et al., 2018).

Chemical Synthesis and Molecular Design

Research into the synthesis of complex molecules, like 5,5′-Methylene-bis(benzotriazole), involves the development of practical, environmentally benign methods. Such studies are crucial for advancing green chemistry principles in the synthesis of molecules with potential applications in metal passivation and light-sensitive materials (Gu et al., 2009).

Environmental Studies and Toxicology

The occurrence and fate of pharmaceuticals and personal care products (PPCPs) in aquatic environments are of growing concern. Studies on substances like benzophenone-3, a common sunscreen component, help assess the environmental impact and ecological risks of chemical compounds widely used in consumer products. These investigations are vital for understanding how such chemicals behave in natural water bodies and their potential effects on aquatic life and ecosystems (Kim & Choi, 2014).

properties

IUPAC Name

3-(aminomethyl)-N-[(4-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-12-5-7-13(8-6-12)11-18-16(19)15-4-2-3-14(9-15)10-17/h2-9H,10-11,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIHJQDFPYZJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(aminomethyl)-N-[(4-methylphenyl)methyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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